molecular formula C10H20O2 B14770233 2-Ethyl-5,5-dimethylhexanoic acid

2-Ethyl-5,5-dimethylhexanoic acid

Cat. No.: B14770233
M. Wt: 172.26 g/mol
InChI Key: UOWVUSQOFFHRDX-UHFFFAOYSA-N
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Description

2-Ethyl-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C10H20O2 It is a carboxylic acid that features a branched alkyl chain, making it a unique structure among carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5-dimethylhexanoic acid, with ethyl halides under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the ethyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the hydroformylation of olefins followed by oxidation. For instance, the hydroformylation of 2-ethyl-2,5-dimethylhexene can yield the corresponding aldehyde, which can then be oxidized to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,5-dimethylhexanoic acid undergoes various chemical reactions typical of carboxylic acids, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid to alcohols using reagents like lithium aluminum hydride.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride to form acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Acyl chlorides.

Scientific Research Applications

2-Ethyl-5,5-dimethylhexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of esters and amides.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,5-dimethylhexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The branched alkyl chain may also affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic acid: Similar in structure but lacks the additional methyl groups.

    2,5-Dimethylhexanoic acid: Lacks the ethyl group, making it less branched.

    Valproic acid: Another branched carboxylic acid with different substituents.

Uniqueness

2-Ethyl-5,5-dimethylhexanoic acid is unique due to its specific branching pattern, which can influence its chemical reactivity and interactions with biological molecules. This distinct structure may confer unique properties that are not observed in its similar counterparts.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-ethyl-5,5-dimethylhexanoic acid

InChI

InChI=1S/C10H20O2/c1-5-8(9(11)12)6-7-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12)

InChI Key

UOWVUSQOFFHRDX-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)(C)C)C(=O)O

Origin of Product

United States

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